molecular formula C14H14O3 B585457 (S)-Naproxen-d3 CAS No. 1094102-82-5

(S)-Naproxen-d3

Cat. No. B585457
CAS RN: 1094102-82-5
M. Wt: 233.281
InChI Key: CMWTZPSULFXXJA-IZTXOYSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Environmental Impact and Removal Methods

Naproxen Removal from Water :Naproxen, an anti-inflammatory pharmaceutical, undergoes chemical transformations when exposed to chlorine oxidation, a common treatment in water systems. The reaction products and their formation depend on the pH, chlorine dosage, and contact time. This study highlights the need for further research to identify the reaction products and understand the kinetics of naproxen chlorination in water treatment processes (Boyd et al., 2005).

Degradation of Naproxen :Advanced oxidation processes (AOPs) such as UV and VUV photolysis have been evaluated for their effectiveness in degrading naproxen in water. The study indicates that combining UV and VUV photolysis enhances the degradation efficiency, suggesting a promising method for eliminating naproxen from aquatic environments (Arany et al., 2013).

Pharmacological Interactions and Effects

Sulphation of Naproxen Metabolites :Research into the sulphation of o-desmethylnaproxen and related compounds by human cytosolic sulfotransferases (SULT) reveals variability in activity across different SULT isoforms. This study contributes to our understanding of naproxen's metabolism and its potential interactions with other compounds in the body (Falany et al., 2005).

Anti-Influenza Virus Activity :Naproxen has been shown to exhibit broad anti-influenza virus activity in mice by impeding the viral nucleoprotein nuclear export. This study demonstrates naproxen's potential as a multi-mechanistic anti-influenza therapeutic beyond its traditional use as an anti-inflammatory drug (Zheng et al., 2019).

Drug Delivery Systems

Microemulsion Systems for Naproxen :The design and characterization of microemulsion systems for naproxen aim to improve its topical delivery for treating conditions such as rheumatoid arthritis and osteoarthritis. These systems have been evaluated for their particle size, stability, and drug release profile, showcasing the potential for enhanced delivery of naproxen through the skin (Moghimipour et al., 2013).

Molecular Interaction Studies

Interaction with DNA :Naproxen has been found to intercalate with DNA and cause photocleavage through the generation of reactive oxygen species (ROS). This study provides insight into the molecular interactions of naproxen with DNA, which could have implications for its pharmacological effects and potential genotoxicity (Husain et al., 2013).

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Naproxen-d3 involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "deuterated acetic acid", "lithium aluminum deuteride", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "1. A mixture of 3-(trifluoromethyl)benzaldehyde, deuterated acetic acid, and lithium aluminum deuteride in dry ether is stirred at room temperature for several hours to yield the corresponding alcohol.", "2. The alcohol is then oxidized with sodium hydroxide and sulfuric acid to form the corresponding carboxylic acid.", "3. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "4. The acid chloride is then reacted with deuterated ethanol in the presence of sodium bicarbonate to yield the corresponding ester.", "5. The ester is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "6. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "7. The acid chloride is then reacted with deuterated ammonia in the presence of acetic anhydride to yield (S)-Naproxen-d3." ] }

CAS RN

1094102-82-5

Product Name

(S)-Naproxen-d3

Molecular Formula

C14H14O3

Molecular Weight

233.281

IUPAC Name

(2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1/i2D3

InChI Key

CMWTZPSULFXXJA-IZTXOYSKSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

synonyms

(S)-6-Methoxy-d3-α-methyl-2-naphthaleneacetic Acid;  po-Naproxen-d3;  Aproxen-d3;  Bonyl-d3;  CG 3117-d3;  Diocodal-d3;  Dysmenalgit-d3;  Equiproxen-d3;  Floginax-d3;  Laraflex-d3;  Laser-d3;  MNPA-d3;  Naixan-d3;  Napren-d3;  Naprium-d3;  Naprius-d3;  Naprosyn-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.